Physical and chemical properties of 4-(1,3-Dioxolan-2-yl)aniline
Physical and chemical properties of 4-(1,3-Dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(1,3-Dioxolan-2-yl)aniline, a versatile intermediate in organic synthesis. This document collates available data on its molecular characteristics, spectral properties, and chemical behavior, offering a valuable resource for its application in research and development.
Core Physical and Chemical Properties
4-(1,3-Dioxolan-2-yl)aniline, also known as 4-aminobenzaldehyde ethylene acetal, is a stable derivative of 4-aminobenzaldehyde where the aldehyde functional group is protected as a cyclic acetal.[1][2] This protection renders the aldehyde group unreactive under various conditions, allowing for selective reactions at the amino group.
Table 1: General and Physical Properties of 4-(1,3-Dioxolan-2-yl)aniline
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| CAS Number | 19073-14-4 | [1][2] |
| Appearance | Not explicitly stated, likely a solid | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocol
The synthesis of 4-(1,3-Dioxolan-2-yl)aniline is typically achieved through the acid-catalyzed acetalization of 4-aminobenzaldehyde with ethylene glycol. This reaction is a standard method for the protection of aldehyde functional groups.
Caption: Synthesis of 4-(1,3-Dioxolan-2-yl)aniline.
General Experimental Protocol
The following is a generalized experimental protocol based on standard acetalization procedures.[4][5][6]
Materials:
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4-Aminobenzaldehyde
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Ethylene glycol (1.1 - 1.5 equivalents)
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Anhydrous toluene or benzene
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Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 - 0.05 equivalents)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-aminobenzaldehyde, toluene (or benzene), and ethylene glycol.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Spectral Properties
Detailed, experimentally obtained spectra for 4-(1,3-Dioxolan-2-yl)aniline are not widely published. However, the expected spectral characteristics can be predicted based on its chemical structure.
Table 2: Predicted Spectral Data for 4-(1,3-Dioxolan-2-yl)aniline
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (AA'BB' system): ~ δ 6.6-7.4 ppm - Acetal proton (-O-CH-O-): ~ δ 5.7-5.8 ppm (singlet) - Dioxolane methylene protons (-O-CH₂-CH₂-O-): ~ δ 3.9-4.1 ppm (multiplet) - Amine protons (-NH₂): Broad singlet, chemical shift variable (can be exchanged with D₂O) |
| ¹³C NMR | - Aromatic carbons: ~ δ 114-150 ppm (4 signals) - Acetal carbon (-O-CH-O-): ~ δ 102-104 ppm - Dioxolane methylene carbons (-O-CH₂-CH₂-O-): ~ δ 65 ppm |
| IR (Infrared) | - N-H stretching (primary amine): Two bands in the region 3300-3500 cm⁻¹ - C-H stretching (aromatic): ~ 3000-3100 cm⁻¹ - C-H stretching (aliphatic): < 3000 cm⁻¹ - C=C stretching (aromatic): ~ 1500-1600 cm⁻¹ - C-N stretching (aromatic amine): ~ 1250-1350 cm⁻¹ - C-O stretching (acetal): Strong bands in the region 1000-1200 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 165 - Fragmentation patterns may include loss of the dioxolane ring fragments or cleavage of the C-N bond. |
Chemical Reactivity and Stability
The chemical reactivity of 4-(1,3-Dioxolan-2-yl)aniline is dominated by the presence of the aromatic amino group, with the aldehyde functionality being protected.
Reactivity of the Amino Group
The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions of the benzene ring. However, since the para position is already substituted, electrophilic substitution will primarily occur at the ortho positions.
Caption: Electrophilic substitution on the aromatic ring.
Common reactions involving the amino group include:
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N-Acylation: The amino group can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.
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Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate for various subsequent reactions.
Stability and Deprotection of the Dioxolane Group
The 1,3-dioxolane group is generally stable under neutral and basic conditions. However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the aldehyde functionality. This deprotection is a key step in multi-step syntheses where the aldehyde needs to be unmasked at a later stage.
Caption: Acid-catalyzed deprotection of the dioxolane group.
Safety and Handling
While a comprehensive safety data sheet with all GHS classifications is not available, general precautions for handling aromatic amines should be followed.
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Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
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Toxicity: Aromatic amines are generally considered to be toxic and should be handled with care. Avoid inhalation of dust or vapors.
Conclusion
4-(1,3-Dioxolan-2-yl)aniline is a valuable synthetic intermediate that allows for selective transformations of the amino group while the aldehyde functionality is protected. Although detailed experimental data on some of its physical properties are limited, its synthesis and reactivity can be understood from fundamental principles of organic chemistry. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical and spectral properties.
References
- 1. 4-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 11126624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1,3-Dioxolan-2-yl)aniline | 19073-14-4 [chemicalbook.com]
- 3. caming.com [caming.com]
- 4. CN102276575B - Method for preparing 1,3-dioxolane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]
